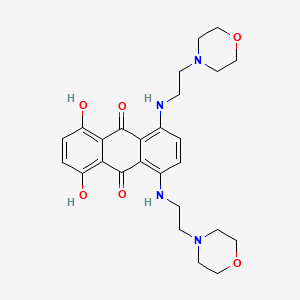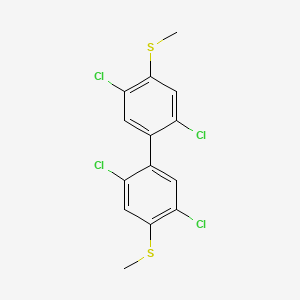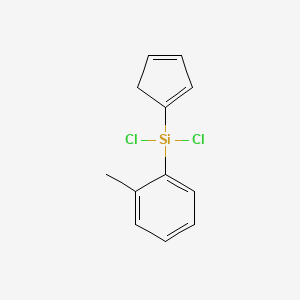
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane is an organosilicon compound that features a silicon atom bonded to two chlorine atoms, a cyclopentadienyl group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane typically involves the reaction of cyclopenta-1,3-diene with a suitable silicon precursor, such as dichlorosilane, in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents or organolithium compounds. The reactions are typically carried out in anhydrous solvents under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are substituted silanes.
Oxidation Reactions: The major products are silanols or siloxanes.
Reduction Reactions: The major products are silyl hydrides.
Scientific Research Applications
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane involves the interaction of its silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to participate in a wide range of chemical reactions. The cyclopentadienyl and 2-methylphenyl groups provide additional stability and reactivity to the compound, enabling it to interact with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Dichlorodi(cyclopenta-1,3-dien-1-yl)silane
- Dichloro(phenyl)silane
- Dichloro(methylphenyl)silane
Uniqueness
Dichloro(cyclopenta-1,3-dien-1-yl)(2-methylphenyl)silane is unique due to the presence of both a cyclopentadienyl group and a 2-methylphenyl group attached to the silicon atom. This combination of groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
67124-24-7 |
|---|---|
Molecular Formula |
C12H12Cl2Si |
Molecular Weight |
255.21 g/mol |
IUPAC Name |
dichloro-cyclopenta-1,3-dien-1-yl-(2-methylphenyl)silane |
InChI |
InChI=1S/C12H12Cl2Si/c1-10-6-2-5-9-12(10)15(13,14)11-7-3-4-8-11/h2-7,9H,8H2,1H3 |
InChI Key |
GWUYSWXOTYYRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)
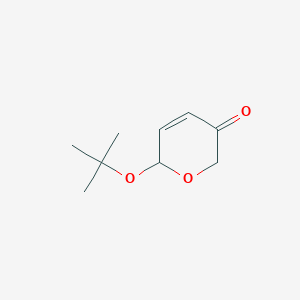


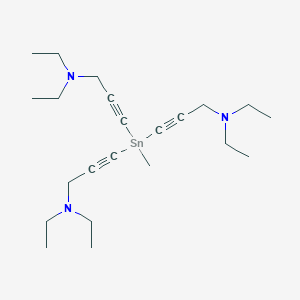
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
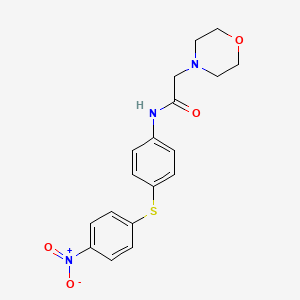
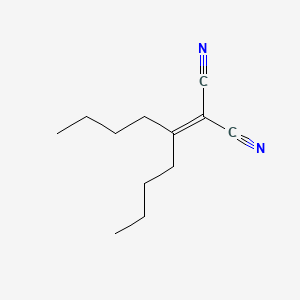
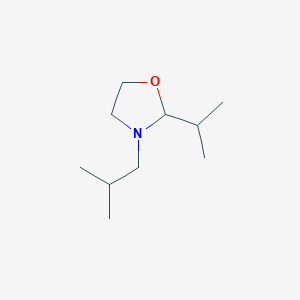

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
